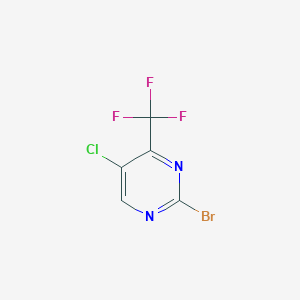

2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-4-11-1-2(7)3(12-4)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQXNSUVYCBSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232797 | |

| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-09-3 | |

| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a halogenated and trifluoromethyl-substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. The strategic placement of reactive halogen atoms and the electron-withdrawing trifluoromethyl group on the pyrimidine core makes this compound a versatile building block for the synthesis of novel bioactive molecules. This document details a plausible and efficient synthetic pathway, outlines step-by-step experimental protocols, and presents a thorough guide to the characterization of the title compound, supported by predictive data based on analogous structures. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In the realm of drug discovery, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

The functionalization of the pyrimidine ring with halogens and a trifluoromethyl group, as in 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, offers medicinal chemists a powerful tool for molecular design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromine and chlorine atoms at positions 2 and 5, respectively, provide distinct reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This guide serves as a detailed resource for the preparation and rigorous characterization of this valuable synthetic intermediate.

Synthetic Pathway and Rationale

A plausible and efficient two-step synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine has been reported, commencing from the readily available starting material, 4-(trifluoromethyl)pyrimidin-2-ol. This synthetic strategy is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformations involved.

The overall synthetic scheme is as follows:

Caption: Proposed synthetic pathway for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Step 1: Bromination of 4-(Trifluoromethyl)pyrimidin-2-ol

The initial step involves the regioselective bromination of 4-(trifluoromethyl)pyrimidin-2-ol at the C5 position. The pyrimidine ring is activated towards electrophilic substitution by the hydroxyl group at C2. The use of bromine in acetic acid with potassium acetate as a base provides a controlled environment for the reaction, leading to the formation of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol.

Step 2: Chlorination of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol

The second step is a chlorination reaction to replace the hydroxyl group at the C2 position with a chlorine atom. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a common and powerful reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this type of reaction. This step yields the final product, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.

Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol

Materials:

-

4-(Trifluoromethyl)pyrimidin-2-ol

-

Potassium acetate (KOAc)

-

Acetic acid

-

Bromine (Br₂)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.) and potassium acetate (3.0 eq.) in acetic acid, add bromine (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

Materials:

-

5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.) in phosphorus oxychloride (excess), add a catalytic amount of DMF (e.g., 2 drops).

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of ice, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃.

-

Extract the mixture with hexanes.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, as an oil. Further purification can be achieved by column chromatography if necessary.

Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅BrClF₃N₂ |

| Molecular Weight | 261.43 g/mol |

| Appearance | Clear oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Hexanes) |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single singlet for the lone aromatic proton on the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H-6 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens, the nitrogen atoms in the ring, and the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~158 (q) | C-4 |

| ~120 (q) | CF₃ |

| ~118 | C-5 |

| ~155 | C-6 |

Note: The signals for C-4 and CF₃ are expected to appear as quartets due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

| m/z (relative intensity, %) | Assignment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (characteristic isotopic pattern for Br and Cl) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1550-1600 | C=C and C=N stretching vibrations of the pyrimidine ring |

| 1100-1350 | C-F stretching vibrations of the CF₃ group |

| 700-850 | C-Cl and C-Br stretching vibrations |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Overall experimental workflow for the synthesis and characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Conclusion

This technical guide has detailed a practical synthetic route and a comprehensive characterization protocol for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. The strategic importance of this molecule as a versatile building block in drug discovery and development cannot be overstated. By providing a clear understanding of its synthesis and analytical profile, this guide aims to empower researchers to efficiently utilize this compound in the design and synthesis of novel chemical entities with potential therapeutic applications. The provided protocols and predictive data serve as a solid foundation for further exploration and optimization in the laboratory.

References

- Patent Application WO2013/138568 (as referenced by chemical suppliers for the synthesis of rel

- General principles of pyrimidine chemistry and halogenation reactions found in standard organic chemistry textbooks and relevant scientific liter

Spectroscopic Data for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a key building block in contemporary drug discovery and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Overview

2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine ring with the following structure:

Figure 1. Chemical structure of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

The strategic placement of a bromine atom, a chlorine atom, and a trifluoromethyl group on the pyrimidine core imparts unique electronic and steric properties, making it a valuable synthon. A multi-technique spectroscopic approach is essential for its unambiguous characterization. This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Caption: Workflow for the spectroscopic characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to be simple, showing a single resonance for the lone proton on the pyrimidine ring. The chemical shift of this proton is influenced by the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring, the bromine and chlorine substituents, and the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.2 | Singlet | 1H | H-6 |

Justification: The pyrimidine ring is inherently electron-deficient. The presence of three strongly electron-withdrawing groups (Br, Cl, and CF₃) will deshield the remaining ring proton (H-6), pushing its chemical shift significantly downfield. For comparison, the protons of 5-chloro-2-(trifluoromethyl)pyrimidine appear as a singlet at 8.96 ppm.[1]

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide signals for each of the five carbon atoms in the molecule. The chemical shifts are dictated by the hybridization and the electronic environment of each carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity (due to ¹⁹F) |

| ~160 - 165 | C-4 | Quartet (²JCF) |

| ~155 - 160 | C-2 | Singlet |

| ~150 - 155 | C-6 | Singlet |

| ~120 - 125 | C-5 | Singlet |

| ~118 - 123 | CF₃ | Quartet (¹JCF) |

Justification: The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms (C-2, C-4, and C-6) are expected to be the most downfield. The trifluoromethyl group will have a profound effect on the C-4 chemical shift and will itself appear in the characteristic region for trifluoromethyl carbons. The coupling constants (J-coupling) between the fluorine and carbon atoms are a key diagnostic feature. For instance, in 5-chloro-2-(trifluoromethyl)pyrimidine, the carbon attached to the CF₃ group (C-2 in that case) appears as a quartet with a coupling constant of approximately 37 Hz.[1]

Predicted ¹⁹F NMR Spectroscopic Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -65 to -75 | Singlet | 3F | -CF₃ |

Justification: The chemical shift of the trifluoromethyl group is sensitive to the electronic nature of the aromatic ring to which it is attached. For pyrimidine systems, this typically falls in the range of -60 to -80 ppm relative to a standard such as CFCl₃. In 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signal is a singlet at -70.04 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse angle: 30°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise)

-

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Data Acquisition:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

A proton-decoupled experiment is typically performed.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and confirming the elemental composition.

Predicted Mass Spectrometry Data

The mass spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

| m/z | Assignment | Key Isotopic Feature |

| ~260, 262, 264 | [M]⁺ | Characteristic pattern for one Br and one Cl atom. |

Justification: The presence of both bromine and chlorine will result in a complex but highly diagnostic cluster of peaks for the molecular ion. The relative intensities of the M, M+2, and M+4 peaks can be calculated and compared to the experimental spectrum to confirm the presence of one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern will likely involve the loss of halogen atoms and potentially the trifluoromethyl group, providing further structural information.

Experimental Protocol for MS Data Acquisition

Both electron ionization (EI) and electrospray ionization (ESI) are suitable techniques for the analysis of this compound.

-

Sample Preparation:

-

For GC-MS (EI): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

For LC-MS (ESI): Prepare a dilute solution (e.g., 10-50 µg/mL) in a solvent compatible with reverse-phase chromatography, such as acetonitrile or methanol.

-

-

Electron Ionization (EI) Mass Spectrometry:

-

This is a hard ionization technique often coupled with Gas Chromatography (GC-MS).

-

The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

This is a soft ionization technique suitable for a wider range of compounds and is often coupled with Liquid Chromatography (LC-MS).

-

The sample solution is sprayed through a heated, charged capillary, forming ionized droplets from which the analyte ions are desolvated and enter the mass analyzer.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Absorption Bands

The IR spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine will be dominated by vibrations associated with the pyrimidine ring and the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1550 - 1600 | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~1400 - 1500 | Pyrimidine ring stretching vibrations |

| ~1100 - 1300 | Strong C-F stretching vibrations of the CF₃ group |

| ~700 - 850 | C-Cl stretching vibration |

| ~550 - 650 | C-Br stretching vibration |

Justification: The pyrimidine ring stretching vibrations are characteristic of aromatic heterocyclic systems.[2] The C-F stretching bands of a trifluoromethyl group are typically very strong and are a prominent feature in the IR spectra of such compounds. The C-Cl and C-Br stretching vibrations appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Absorption Maxima

2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the pyrimidine ring.

| λmax (nm) | Type of Transition |

| ~260 - 280 | π → π |

| ~300 - 320 | n → π |

Justification: Pyrimidine and its derivatives typically show a strong π → π* transition below 280 nm and a weaker, longer-wavelength n → π* transition arising from the non-bonding electrons on the nitrogen atoms.[2] The exact positions of these absorptions will be influenced by the substituents and the solvent used.

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

The concentration should be adjusted to give a maximum absorbance of approximately 1.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use a matched cuvette containing the pure solvent as a reference.

-

Conclusion

The structural elucidation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine requires a synergistic application of multiple spectroscopic techniques. This guide provides a comprehensive framework of the expected spectroscopic data and the experimental protocols necessary for its acquisition and interpretation. While the data presented is predictive, it is grounded in the established principles of spectroscopy and supported by data from closely related molecules. This information serves as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and quality assessment in various scientific applications.

The following diagram summarizes the relationship between the key structural features of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine and the corresponding spectroscopic signatures.

Caption: Correlation between the structural features of the molecule and their spectroscopic signatures.

References

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Organic Letters, 2011, 13 (16), pp 4236–4239. Available from: [Link]

-

Shashank, P. et al. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 1986, 27(5), pp. 647-656. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, a halogen-rich heterocyclic compound often utilized as a building block in pharmaceutical and agrochemical research. The unique structural features of this molecule—a pyrimidine core, two different halogen substituents (bromine and chlorine), and a trifluoromethyl group—present distinct challenges and opportunities for mass spectrometric characterization. This document offers field-proven insights into method selection, data interpretation, and fragmentation analysis, designed for researchers, scientists, and drug development professionals.

Molecular Structure and its Mass Spectrometric Implications

Understanding the analyte's structure is paramount to designing a robust mass spectrometry experiment. The subject molecule, with a molecular formula of C₅HBrClF₃N₂, possesses several key features that dictate its behavior in the mass spectrometer.

-

Pyrimidine Core: The nitrogen-containing aromatic ring is a site of potential protonation, making the molecule amenable to soft ionization techniques like Electrospray Ionization (ESI).[1] The pyrimidine ring itself is relatively stable, though it can undergo characteristic ring-opening fragmentation pathways under high-energy conditions.[2]

-

Halogen Substituents (Br and Cl): The presence of both bromine and chlorine is the most defining characteristic from a mass spectrometry perspective. Each of these elements has two stable isotopes with significant natural abundance (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%; ³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[3][4] This results in a highly characteristic and predictable isotopic pattern for the molecular ion and any fragment ions containing these halogens. This unique signature is a powerful tool for confirming the presence and composition of the analyte.

-

Trifluoromethyl (CF₃) Group: The electron-withdrawing CF₃ group influences the molecule's chemical properties and its fragmentation behavior. The C-CF₃ bond can be labile, leading to the common loss of a ·CF₃ radical (69 Da).[5] Alternatively, fragmentation can involve the loss of a difluorocarbene (:CF₂) moiety.[5]

A summary of the molecular properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅HBrClF₃N₂ | N/A |

| Average Molecular Weight | ~275.44 g/mol | [6] |

| Monoisotopic Mass | 273.8919 Da (for ¹²C₅¹H⁷⁹Br³⁵Cl¹⁹F₃¹⁴N₂) | Calculated |

The Isotopic Signature: A Definitive Fingerprint

The most immediate and confirmatory piece of evidence in the mass spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is its complex isotopic pattern. The co-occurrence of one bromine and one chlorine atom creates a distinctive cluster of peaks for the molecular ion (M) at M, M+2, and M+4.

-

M Peak: Corresponds to the ion containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

-

M+2 Peak: A composite peak arising from ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This is typically the most abundant peak in the cluster.

-

M+4 Peak: Corresponds to the ion containing the heavier isotopes of both halogens, ⁸¹Br and ³⁷Cl.

The theoretical relative abundance ratio for this Br/Cl combination is approximately 77:100:24 (M:M+2:M+4).[7] Observing this pattern is a primary step in identifying the compound. Any fragment retaining both halogens will exhibit a similar pattern. If a fragment loses one of the halogens, the isotopic pattern will simplify to the characteristic signature of the remaining halogen (a ~1:1 doublet for bromine or a ~3:1 doublet for chlorine).[8][9]

Ionization Techniques and Expected Behavior

The choice of ionization method is critical and depends on the analytical goal—whether it is molecular weight confirmation or detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable compounds like this pyrimidine derivative, GC-MS with Electron Ionization (EI) is a powerful technique for structural analysis. EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[10]

Expected Behavior:

-

Molecular Ion (M⁺·): The molecular ion peak cluster (m/z 274, 276, 278) may be observed, but its intensity could be low due to the molecule's propensity to fragment.

-

Fragmentation: The fragmentation pattern is key for structural confirmation. Common fragmentation pathways for pyrimidines involve the sequential loss of substituents followed by the decomposition of the heterocyclic ring.[2][11] The stability of the pyrimidine ring is significant, often appearing in fragments after initial losses.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the preferred method for confirming molecular weight and for analyzing samples from complex matrices.[12] ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[13][14] The two nitrogen atoms in the pyrimidine ring are basic sites that readily accept a proton.

Expected Behavior:

-

Protonated Molecule ([M+H]⁺): A strong signal corresponding to the protonated molecule should be observed. This will appear as an isotopic cluster at m/z 275, 277, and 279.

-

In-source Fragmentation: By increasing the cone voltage (or equivalent source fragmentation parameter), controlled fragmentation can be induced. This can provide structural information similar to that obtained from tandem MS/MS experiments.[15]

-

Tandem Mass Spectrometry (MS/MS): For unambiguous structural confirmation, isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) is the definitive method. This allows for the systematic study of fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Below are the predicted primary fragmentation pathways for both EI and ESI-MS/MS (CID).

Key Fragmentation Reactions

-

Loss of Halogen Radical: The initial cleavage of a carbon-halogen bond is a common pathway. The C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical (·Br) is often favored over the loss of a chlorine radical (·Cl).[4][16]

-

Loss of Trifluoromethyl Radical: The C-CF₃ bond can cleave to release a trifluoromethyl radical (·CF₃), resulting in a loss of 69 Da.[17]

-

Pyrimidine Ring Fission: Following the initial loss of substituents, the pyrimidine ring itself can fragment. A characteristic loss for N-heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da) or related neutral molecules.

The logical flow of these fragmentation events can be visualized.

Caption: Major fragmentation pathways under Electron Ionization (EI).

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided as a self-validating system.

GC-MS (EI) Protocol

-

Sample Preparation:

-

Accurately weigh 1 mg of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977 MS or equivalent single quadrupole.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

LC-MS/MS (ESI) Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 100-500 ng/mL.

-

-

Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B.

-

0.5-4.0 min: 5% to 95% B.

-

4.0-5.0 min: 95% B.

-

5.0-5.1 min: 95% to 5% B.

-

5.1-6.0 min: 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

IonSpray Voltage: +5500 V.

-

Source Temperature: 500 °C.

-

Curtain Gas: 35 psi.

-

MS1 Scan: m/z 100-400 to identify the [M+H]⁺ precursor ion cluster.

-

MS/MS Experiment:

-

Precursor Ion: m/z 277 (the most abundant isotope of the [M+H]⁺ cluster).

-

Collision Energy (CE): Ramp CE from 15 to 45 eV to observe the full range of fragment ions.

-

Product Ion Scan Range: m/z 40-280.

-

-

Conclusion

The mass spectrometric analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a definitive process when its unique structural features are properly leveraged. The unmistakable isotopic signature created by the presence of both bromine and chlorine provides a powerful diagnostic tool for its identification. Electron Ionization is superior for generating detailed, reproducible fragmentation patterns for library matching and structural elucidation, while Electrospray Ionization is ideal for sensitive molecular weight confirmation and targeted fragmentation analysis via MS/MS. By applying the methodologies and interpretive principles outlined in this guide, researchers can confidently characterize this important chemical building block with high scientific integrity.

References

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Pla-Vilanova, P., et al. (2023). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules, 28(19), 6777. Available at: [Link]

-

Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. Available at: [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available at: [Link]

-

PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Available at: [Link]

-

Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

-

Benkestock, K. (2007). Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant.... ResearchGate. Available at: [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Wang, H.-Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The Chinese Chemical Society, 62(9), 761-766. Available at: [Link]

-

University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Grimme, S., et al. (2021). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Journal of the American Society for Mass Spectrometry, 32(11), 2477-2488. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]

-

National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available at: [Link]

-

University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes. Available at: [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Available at: [Link]

-

Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. Available at: [Link]

-

ResearchGate. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. article.sapub.org [article.sapub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 6. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines [mdpi.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS: 785777-92-6): Properties, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights into the causality of its chemical properties and its strategic application in the synthesis of targeted therapeutics, most notably the FDA-approved kinase inhibitor, Ripretinib.

Core Compound Profile: 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine derivative. The strategic placement of its substituents—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position—creates a molecule with distinct reactive sites, making it a versatile intermediate for complex organic synthesis.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. While comprehensive experimental data is not always readily available in single sources, the following table consolidates information from supplier technical data sheets and analogous compounds.

| Property | Value | Source(s) |

| CAS Number | 785777-92-6 | [1] |

| Molecular Formula | C₅HBrClF₃N₂ | [1] |

| Molecular Weight | 261.43 g/mol | [1] |

| Appearance | White to off-white solid/powder | General supplier information |

| Purity | ≥98% (by HPLC) | [1] |

| Storage Conditions | 2-8°C under an inert atmosphere | General supplier information |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from reaction conditions |

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature. Researchers should perform their own characterization upon receipt.

Spectroscopic Signature

The structural features of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine give rise to a distinct spectroscopic profile, crucial for its identification and quality control.

-

¹H NMR: A single proton on the pyrimidine ring is expected to appear as a singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to the deshielding effects of the adjacent electronegative nitrogen atoms and halogen substituents.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbon atoms of the pyrimidine ring will be in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F, C-Cl, C-Br, and C=N bonds will be present.

The Synthetic Utility: A Gateway to Complex Molecules

The chemical reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is dictated by its distinct functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for sequential and site-selective modifications, a highly desirable feature in multi-step organic synthesis.

Key Reactions and Mechanisms

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the halogenated positions. The trifluoromethyl group further enhances this electron deficiency through its strong electron-withdrawing inductive effect.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is more labile than the bromine at C5 towards nucleophilic displacement. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.

-

Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond at the C5 position is an excellent handle for forming new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery for constructing biaryl and heteroaryl scaffolds.[2]

Application in Drug Development: The Synthesis of Ripretinib

A prominent example of the utility of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is its role as a key starting material in the synthesis of Ripretinib (brand name QINLOCK®). Ripretinib is a multikinase inhibitor approved by the FDA for the treatment of advanced gastrointestinal stromal tumors (GIST).[3]

Ripretinib's Mechanism of Action and the KIT/PDGFRA Signaling Pathway

GISTs are primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[4] These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. Ripretinib functions as a "switch-control" kinase inhibitor. It has a dual mechanism of action, binding to both the switch pocket and the activation loop of the kinase, thereby locking it in an inactive conformation.[4] This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.

Caption: Ripretinib inhibits the KIT/PDGFRA signaling pathway.

Experimental Protocol: A Key Step in Ripretinib Synthesis

The synthesis of Ripretinib involves a multi-step process, with a crucial step being the coupling of a substituted aminopyridine with an aryl ester. While the full synthesis is complex and proprietary, a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a similar brominated pyrimidine is provided below to illustrate the practical application. This protocol is based on established methodologies for such transformations.[5][6][7]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine and an arylboronic acid.

Materials:

-

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suppliers

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is available from several chemical suppliers specializing in research and development chemicals. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its identity and purity.

Table of Representative Suppliers:

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | Not consistently available | Research Grade |

| Capot Chemical | 27974 | ≥98% |

| Santa Cruz Biotechnology | sc-210008 | Research Grade |

Note: Availability and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Safety and Handling

As with all halogenated and trifluoromethyl-substituted aromatic compounds, 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

-

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Dhillon, S. (2020). Ripretinib: First Approval. Drugs, 80(12), 1253–1258.

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). US20220144825A1 - Solid state forms of ripretinib.

- Li, J., et al. (2023). Large-Scale, Multicenter, Prospective Registry Study of Ripretinib in Advanced GIST. Journal of Clinical Medicine, 12(13), 4268.

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]

-

Unified Patents. (n.d.). WO-2023122322-A1 - Improved Processes for the Preparation of Ripretinib. Retrieved from [Link]

- Zhang, Y., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). The Royal Society of Chemistry.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]

- 4. Large-Scale, Multicenter, Prospective Registry Study of Ripretinib in Advanced GIST: A Real-World Study from China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine | C5HBrClF3N2 | CID 118822960 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

Introduction

2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, makes it a versatile building block for the synthesis of a wide range of complex molecules with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and bromo substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions.

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. The presented methodology is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations for each synthetic step.

Synthetic Strategy Overview

The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine can be efficiently achieved through a multi-step sequence starting from readily available commercial reagents. The overall strategy involves the initial construction of the trifluoromethyl-substituted pyrimidine core, followed by sequential halogenation at the 2 and 5 positions.

Caption: Overall synthetic workflow for 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Part 1: Synthesis of the Pyrimidine Core

The initial and crucial step in this synthesis is the construction of the 4-(trifluoromethyl)pyrimidine ring system. This is achieved through a two-step process: a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction.

Step 1.1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate is a pivotal intermediate in the synthesis of various fluorine-containing heterocyclic compounds.[1] It is typically prepared via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide.[2]

Reaction Scheme:

Experimental Protocol:

-

To a stirred suspension of sodium ethoxide (1.1 equivalents) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a mixture of ethyl trifluoroacetate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the mixture is acidic (pH ~2-3).

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl 4,4,4-trifluoroacetoacetate as a colorless liquid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the strongly basic sodium ethoxide by moisture.

-

Low Temperature Addition: The dropwise addition of the esters at low temperature helps to control the exothermicity of the condensation reaction.

-

Acidic Workup: The acidic workup protonates the enolate intermediate, leading to the formation of the desired β-ketoester.

| Parameter | Condition | Rationale |

| Base | Sodium ethoxide | Strong base required to deprotonate ethyl acetate and initiate the Claisen condensation. |

| Solvent | Diethyl ether or THF | Anhydrous, aprotic solvent that solubilizes the reactants. |

| Temperature | 0-5 °C (addition), RT (reaction) | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 12-16 hours | Ensures complete reaction. |

| Workup | Acidic (e.g., 1 M HCl) | Protonates the enolate to yield the final product. |

| Purification | Vacuum distillation | Separates the product from unreacted starting materials and byproducts. |

Step 1.2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

The synthesized ethyl 4,4,4-trifluoroacetoacetate is then subjected to a cyclocondensation reaction with urea in the presence of a base to form the pyrimidine ring.[3] This reaction is a variation of the well-known Biginelli reaction.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, add urea (1.2 equivalents) and stir until it is completely dissolved.

-

Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

The mixture is then heated to reflux for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a concentrated acid (e.g., HCl) to a pH of approximately 3-4, which causes the product to precipitate.

-

The solid is collected by filtration, washed with cold water, and dried to give 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Causality of Experimental Choices:

-

In Situ Base Preparation: Preparing sodium ethoxide in situ from sodium and ethanol ensures a highly reactive and anhydrous base.

-

Reflux Conditions: The elevated temperature is necessary to drive the cyclocondensation and dehydration steps to completion.

-

Acidification for Precipitation: The product is soluble in its salt form under basic conditions. Acidification protonates the pyrimidine ring, leading to its precipitation from the aqueous solution.

| Parameter | Condition | Rationale |

| Base | Sodium ethoxide | Catalyzes the cyclocondensation reaction. |

| Solvent | Ethanol | Serves as a solvent for the reactants and the base. |

| Temperature | Reflux | Provides the necessary energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 6-8 hours | Ensures the reaction goes to completion. |

| Workup | Acidification | Facilitates the isolation of the product by precipitation. |

Part 2: Halogenation of the Pyrimidine Ring

With the 4-(trifluoromethyl)pyrimidine core constructed, the next phase involves the sequential introduction of the chloro and bromo substituents at the 2 and 5 positions, respectively.

Step 2.1: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

The conversion of the 2-hydroxy group to a chloro group is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).[4][5] In this step, we also achieve chlorination at the 5-position.

Reaction Scheme:

Experimental Protocol:

-

A mixture of 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 equivalent), phosphorus oxychloride (3-5 equivalents), and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine, 0.1-0.2 equivalents) is heated to reflux for 4-6 hours.

-

The reaction mixture is then cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is cautiously poured onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Causality of Experimental Choices:

-

Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, and using it in excess drives the reaction to completion.

-

Tertiary Amine Catalyst: The tertiary amine acts as a catalyst by activating the hydroxyl group, making it a better leaving group.[6]

-

Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. Therefore, quenching with ice must be done slowly and with caution in a well-ventilated fume hood.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective for converting hydroxypyrimidines to chloropyrimidines. |

| Catalyst | Tertiary amine (e.g., N,N-dimethylaniline) | Activates the hydroxyl group for substitution. |

| Temperature | Reflux | Drives the chlorination reaction. |

| Reaction Time | 4-6 hours | Ensures complete conversion. |

| Workup | Quenching with ice, extraction | Safely neutralizes excess POCl₃ and isolates the product. |

Step 2.2: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine

The final step is the selective bromination at the 5-position of the 2,5-dichloro-4-(trifluoromethyl)pyrimidine intermediate. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2,5-dichloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) in an inert solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

The reaction mixture is heated to reflux for 2-4 hours, with monitoring by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final product, 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and selective source of bromine for radical bromination reactions.[7][8]

-

Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical chain reaction.[9]

-

Inert Solvent: Carbon tetrachloride or acetonitrile are common solvents for radical reactions as they are relatively unreactive under these conditions.

-

Aqueous Workup: The washing steps are essential to remove byproducts and unreacted reagents.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Selective brominating agent for this transformation. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical bromination process. |

| Solvent | Carbon tetrachloride or Acetonitrile | Inert solvent for the radical reaction. |

| Temperature | Reflux | Promotes the homolytic cleavage of the initiator and the propagation of the radical chain. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |

| Purification | Column Chromatography | Separates the desired product from any remaining starting material and byproducts. |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine. By starting with the construction of the trifluoromethyl-pyrimidine core and proceeding with sequential halogenations, this key intermediate can be obtained in good overall yield. The provided experimental protocols and the rationale behind the chosen conditions are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable compound for their research and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]

- CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate.

-

10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

-

Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Europe PMC. [Link]

- Chloropyrimidine process.

-

2-Hydroxy-4-(trifluoromethyl)pyrimidine. LookChem. [Link]

-

Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. ResearchGate. [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

-

(PDF) Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. LibreTexts Chemistry. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

-

Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health. [Link]

-

Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. [Link]

- US3956301A - Process for bromination of pyrimidine.

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. National Institutes of Health. [Link]

- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

Reactivity profile of trifluoromethyl-substituted pyrimidines

An In-Depth Technical Guide to the Reactivity Profile of Trifluoromethyl-Substituted Pyrimidines

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. When appended to the pyrimidine ring, a privileged structure in numerous bioactive agents, the CF3 group imparts a unique and powerful influence on the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth exploration of the reactivity profile of trifluoromethyl-substituted pyrimidines, grounded in fundamental electronic principles. We will dissect the causality behind their pronounced susceptibility to nucleophilic aromatic substitution, their utility in metal-catalyzed cross-coupling reactions, and emerging transformations such as C-H functionalization and direct modification of the trifluoromethyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behavior of these valuable building blocks.

The Electronic Influence of the Trifluoromethyl Group

The reactivity of any aromatic system is dictated by its electronic landscape. The pyrimidine ring, an electron-deficient heterocycle by nature, is rendered profoundly more so by the introduction of a trifluoromethyl substituent. This is primarily due to the intense and purely inductive electron-withdrawing power (-I effect) of the CF3 group, a consequence of the high electronegativity of the three fluorine atoms.[1] This potent electronic pull has several critical consequences for the pyrimidine core:

-

Activation Towards Nucleophilic Attack: The CF3 group drastically lowers the electron density of the pyrimidine ring, making it highly electrophilic and susceptible to attack by nucleophiles.[2][3] This effect is most pronounced at the positions ortho and para to the CF3 group (typically the 2-, 4-, and 6-positions), which are strongly activated for nucleophilic aromatic substitution (SNAr).

-

Deactivation Towards Electrophilic Attack: Conversely, the electron-deficient nature of the ring system strongly disfavors electrophilic aromatic substitution, a reaction that requires an electron-rich substrate.[4] Such reactions are exceptionally difficult and rarely productive.

-

Modulation of Basicity: The inductive withdrawal of electron density from the ring's nitrogen atoms significantly reduces their ability to accept a proton, leading to a marked decrease in the pKa of the molecule compared to its non-fluorinated analogues.[1] This base-weakening effect can be a critical consideration in drug design for modulating target engagement and pharmacokinetic properties.

Caption: SNAr mechanism on a trifluoromethyl-pyrimidine, stabilized by the CF3 group.

Experimental Protocol: SNAr of 4-Chloro-6-(trifluoromethyl)pyrimidine with Aniline

This protocol describes a typical procedure for the synthesis of an N-arylated trifluoromethyl-pyrimidine derivative.

-

Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), aniline (1.1 eq), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to the flask (approx. 0.1 M concentration relative to the pyrimidine).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Presentation: Representative SNAr Reactions

| Substrate | Nucleophile | Conditions | Yield (%) | Reference |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol | K2CO3, DMF, 25 °C | 62.5 | [5][6] |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Sodium Methoxide | Methanol, 0 °C to RT | >90 | [1] |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | Benzylamine | DIPEA, n-BuOH, 120 °C | 85-95 | |

| Octafluorotoluene | Phenothiazine | K2CO3, DMF | (not specified) | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated trifluoromethyl-pyrimidines are outstanding substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. The electron-deficient nature of the pyrimidine ring accelerates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. [8]This enhanced reactivity allows for coupling reactions to proceed under milder conditions and with lower catalyst loadings compared to more electron-rich aromatic systems. The general reactivity trend for the halide leaving group is I > Br > Cl, consistent with C-X bond dissociation energies. [8]

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling a bromo-trifluoromethyl-pyrimidine with an arylboronic acid. [9][10]

-

Reaction Setup: In an oven-dried vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as XPhosPdG2 (2-5 mol%), and a ligand like XPhos (4-10 mol%).

-

Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane/water) and a base such as K3PO4 or Na2CO3 (2.0-3.0 eq).

-

Reaction: Seal the vial and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) using conventional heating or microwave irradiation (e.g., 100-120 °C) for the specified time (30 min to 12 h).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Advanced Transformations: C-H Functionalization and CF3 Group Modification

While SNAr and cross-coupling reactions on pre-halogenated pyrimidines are workhorse transformations, modern synthetic methods are enabling more direct functionalization pathways.

Direct C-H Functionalization

Directly converting a C-H bond on the trifluoromethyl-pyrimidine ring to a C-C or C-X bond is a highly atom-economical strategy. Photoredox catalysis has emerged as a powerful tool for this purpose, particularly for the introduction of a CF3 group onto an existing pyrimidine ring via a radical mechanism. [11]Conversely, activating a specific C-H bond on an already trifluoromethylated pyrimidine for further substitution can be achieved through methods like hydrosilylation, which can temporarily activate the ring for nucleophilic attack at otherwise unreactive positions. [12][13]

Reactions of the Trifluoromethyl Group